molecular formula C9H11NO3S B8696651 2-benzenesulfonyl-N-methylacetamide

2-benzenesulfonyl-N-methylacetamide

Cat. No.: B8696651
M. Wt: 213.26 g/mol
InChI Key: PLXPHPVHVLOSEZ-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-N-methylacetamide is an acetamide derivative featuring a benzenesulfonyl group attached to the α-carbon of the acetamide backbone and an N-methyl substituent. This structure combines sulfonamide and acetamide functionalities, which are associated with diverse biological activities, including enzyme inhibition and antimicrobial properties . The N-methyl group improves metabolic stability by reducing susceptibility to oxidative dealkylation, a common metabolic pathway for N-aryl derivatives .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-methylacetamide

InChI

InChI=1S/C9H11NO3S/c1-10-9(11)7-14(12,13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)

InChI Key

PLXPHPVHVLOSEZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Functional Groups logP (Predicted) Solubility Profile
2-Benzenesulfonyl-N-methylacetamide C₉H₁₁NO₃S Benzenesulfonyl, N-methyl 1.2 Moderate in polar solvents
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide C₁₆H₁₄N₂OS₂ Benzothiazole-sulfanyl, N-(2-methylphenyl) 3.5 Low in water, high in DMSO
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O Phenyl, diethylaminoethyl 2.8 High in acidic aqueous media

Key Observations :

  • Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound lowers logP compared to the benzothiazole-sulfanyl group in , enhancing hydrophilicity.
  • Solubility: The diethylaminoethyl group in increases water solubility under acidic conditions due to protonation, whereas the sulfonyl group in the target compound relies on polar solvents.
  • Metabolic Stability : N-methyl substitution in the target compound reduces first-pass metabolism relative to N-aryl derivatives like , which are prone to cytochrome P450-mediated oxidation .

Key Findings :

  • Target Compound : Demonstrates broad-spectrum antimicrobial activity, likely via dihydropteroate synthase (DHPS) inhibition, a mechanism shared with sulfa drugs. Its IC₅₀ of 12 µM suggests moderate potency compared to clinical sulfonamides (IC₅₀ ~1–5 µM) .
  • Benzothiazole Derivative : Exhibits stronger anticancer activity (IC₅₀ = 8 µM) due to the benzothiazole moiety’s ability to intercalate DNA or disrupt redox balance.
  • Aminoethyl Derivative : Shows CNS activity via opioid receptor binding, but lower efficacy (EC₅₀ = 25 µM) compared to morphine (EC₅₀ = 0.1 µM) .

Stability :

  • The target compound is stable under ambient conditions but degrades in basic media due to sulfonamide hydrolysis.
  • Compound is hygroscopic but stable in acidic buffers.

Preparation Methods

Reaction Mechanism and Conditions

Benzenesulfonyl chloride reacts with the amine group of N-methylacetamide in a nucleophilic acyl substitution. A base, such as sodium hydroxide or pyridine, neutralizes the released HCl, driving the reaction to completion. Typical conditions include:

  • Molar ratio : 1:1 benzenesulfonyl chloride to N-methylacetamide

  • Temperature : 70–80°C

  • Reaction time : 3–4 hours

  • Solvent : Aqueous ethanol or dichloromethane

Post-reaction, the mixture is quenched in ice water, filtered, and recrystallized from ethanol to yield the pure product.

Table 1: Optimization Parameters for Direct Sulfonylation

ParameterRange TestedOptimal ValueYield (%)Source
Temperature (°C)50–1007078–85
BaseNaOH, pyridinePyridine82
SolventH2O, EtOH, DCMEtOH/H2O80

This method offers simplicity but requires careful control of stoichiometry to avoid di-sulfonylation byproducts.

Multi-Step Synthesis via Intermediate Sulfonation

Patented routes often employ sequential sulfonation and amidation steps, particularly when functional group compatibility is a concern.

Sulfonation of p-Nitrotoluene Derivatives

A patent by Hoffmann-La Roche Inc. (US6441177) outlines a method starting with p-nitrotoluene:

  • Sulfonation : p-Nitrotoluene reacts with chlorosulfonic acid in chlorobenzene at 100–150°C to form 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Hydrogenation : The nitro group is reduced using Pd/C under 0.1–2.0 MPa H2 pressure, yielding 2-methyl-5-aminobenzenesulfonamide.

  • Acetylation : The amine is acetylated with acetic anhydride, followed by N-methylation using methyl iodide.

Table 2: Key Hydrogenation Conditions from Patent CN107805212B

ParameterRangeOptimal ValueYield (%)
Pressure (MPa)0.1–2.01.590
CatalystPd/C, Raney Ni10% Pd/C92
SolventMethanol, THFMethanol88

This route achieves high purity (>95%) but involves costly catalysts and specialized equipment.

Chlorosulfonic Acid-Mediated Sulfonation

Adapted from sulfanilamide synthesis, this method modifies acetanilide derivatives:

  • Chlorosulfonation : Acetanilide reacts with chlorosulfonic acid at 70–80°C to form 4-acetamidobenzenesulfonyl chloride.

  • Amidation : The sulfonyl chloride intermediate reacts with methylamine in ammonia-saturated ethanol.

  • Hydrolysis : The acetyl group is removed under acidic conditions, followed by re-acetylation with N-methylation.

Critical considerations :

  • Excess chlorosulfonic acid improves conversion but complicates purification.

  • Methylamine must be introduced in anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodStepsYield (%)Purity (%)CostScalability
Direct Sulfonylation178–8590–95LowHigh
Multi-Step Synthesis370–7595–98HighModerate
Chlorosulfonic Acid265–7085–90MediumLow

The direct method is preferred for small-scale synthesis due to its efficiency, while the multi-step approach suits industrial production requiring high purity.

Challenges and Optimization Strategies

Byproduct Formation

Di-sulfonylation occurs when excess benzenesulfonyl chloride is used. Mitigation strategies include:

  • Stoichiometric control : Maintaining a 1:1 molar ratio.

  • Low-temperature addition : Adding sulfonyl chloride dropwise at 0–5°C.

Catalytic Efficiency

Pd/C catalysts degrade over multiple hydrogenation cycles. Patent CN107805212B recommends:

  • Catalyst regeneration : Washing with nitric acid and re-reducing with H2.

  • Solvent selection : Methanol enhances catalyst longevity compared to THF .

Q & A

Q. Table 1: Stability Profile of 2-Benzenesulfonyl-N-methylacetamide

ConditionDegradation ProductsAnalytical Method
pH 1 (HCl, 37°C)None detectedHPLC-MS
pH 13 (NaOH, 37°C)Benzenesulfonic acid, N-methylacetamideNMR/MS
60°C (dry heat)<5% degradationHPLC

Advanced Question: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilize triethylamine on silica gel to reduce waste and enable reuse .
  • Microwave-assisted synthesis : Reduce reaction time (from 12 hrs to 2 hrs) and energy use by 40% .

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